N-[(4-methoxyphenyl)carbamothioyl]-4-(propan-2-yl)benzamide
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Overview
Description
N-[(4-methoxyphenyl)carbamothioyl]-4-(propan-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxyphenyl group, a carbamothioyl group, and a propan-2-yl group attached to a benzamide core
Preparation Methods
The synthesis of N-[(4-methoxyphenyl)carbamothioyl]-4-(propan-2-yl)benzamide typically involves the reaction of 4-(propan-2-yl)benzoyl chloride with 4-methoxyaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with thiocarbamoyl chloride to yield the final product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-[(4-methoxyphenyl)carbamothioyl]-4-(propan-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions where the methoxy group or the carbamothioyl group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions: Typical reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, sodium borohydride, and various nucleophiles. The reactions are usually carried out under controlled temperature and pH conditions to ensure the desired product formation.
Scientific Research Applications
N-[(4-methoxyphenyl)carbamothioyl]-4-(propan-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)carbamothioyl]-4-(propan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
N-[(4-methoxyphenyl)carbamothioyl]-4-(propan-2-yl)benzamide can be compared with other similar compounds such as:
N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide: This compound has a thiazole ring instead of a methoxyphenyl group and exhibits different biological activities.
2,4-Dichloro-N-[(4-methoxyphenyl)carbamothioyl]benzamide: This compound has dichloro substituents on the benzamide core, which may alter its chemical reactivity and biological properties.
4-carbamothioyl-N-[3-(propan-2-yl)phenyl]benzamide: This compound has a different substitution pattern on the benzamide core, leading to variations in its chemical and biological behavior.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)carbamothioyl]-4-propan-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-12(2)13-4-6-14(7-5-13)17(21)20-18(23)19-15-8-10-16(22-3)11-9-15/h4-12H,1-3H3,(H2,19,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAIPKNTVEAFJPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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